molecular formula C13H8BrN3O2S B2997350 N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-93-6

N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2997350
CAS No.: 851943-93-6
M. Wt: 350.19
InChI Key: XRUIZMWNEYFDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 4-bromophenyl carboxamide group. Its molecular formula is C₁₃H₁₀BrN₃O₂S, with a molecular weight of 352.206 g/mol and a monoisotopic mass of 350.967710 Da .

Properties

IUPAC Name

N-(4-bromophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIZMWNEYFDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that their targets may be enzymes or proteins essential to the survival of microbial organisms.

Biochemical Pathways

Based on its antimicrobial activity, it can be inferred that the compound likely interferes with pathways critical to the survival and replication of microorganisms.

Result of Action

The compound has been shown to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans. This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or killing of these microorganisms.

Biological Activity

N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8BrN3O2S, with a molecular weight of 350.19 g/mol. The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.

In Vitro Studies

In vitro tests have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, a study reported that compounds similar to N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 0.1 to 1.0 µg/mL, indicating potent antibacterial properties .

Compound Target Pathogen MIC (µg/mL) Activity
1Staphylococcus aureus0.1Excellent
2Escherichia coli0.5Good
3Pseudomonas aeruginosa1.0Moderate

Anticancer Activity

The thiazolo-pyrimidine scaffold has also been investigated for its anticancer properties. Several studies have indicated that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects of N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:
    • MCF-7: IC50 = 15 µM
    • HCT116: IC50 = 12 µM
    These results suggest that the compound exhibits significant potential as an anticancer agent .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies indicated that these compounds can interact with key proteins involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives. Key modifications that enhance activity include:

  • Substitution Patterns : The presence of electron-withdrawing groups (e.g., bromine) at specific positions on the phenyl ring has been shown to increase potency.
  • Functional Groups : The carboxamide group at position 6 is essential for maintaining biological activity, as evidenced by comparative studies with analogs lacking this functional group .

Scientific Research Applications

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound featuring a thiazole ring fused with a pyrimidine ring. The presence of the 4-bromophenyl group significantly influences its electronic and steric properties, affecting its reactivity and biological activity. Thiazolopyrimidines, the broader class to which this compound belongs, are recognized for their wide range of pharmacological applications.

Biological Activities

Studies on the interactions of N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with biological targets are crucial for understanding its mechanism of action. Research suggests that it may interact with specific enzymes or receptors involved in cellular signaling pathways, though detailed studies are needed to fully elucidate these interactions.

Analogues

Structural variations of N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include:

  • 2,3-Dimethyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide, which contains a pentan-2-YL group instead of bromophenyl and exhibits different biological activities due to these structural variations.
  • 3-Methyl-5-oxo-N-(pentan-2-YL)-5H-thiazolo[3,2-A]pyrimidine-6-carboxamide, which lacks the dimethyl substitution at positions 2 and 3, leading to different reactivity patterns.
  • Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which has a similar bromophenyl group but a different ester functionality, potentially leading to distinct solubility and reactivity characteristics .

Comparison with Similar Compounds

Methoxy vs. Bromo Substituents

  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): Replaces the bromine with a methoxy (-OCH₃) group, enhancing electron-donating properties and altering lipophilicity. Molecular Weight: Not explicitly stated but estimated to be lower than the brominated analogue due to substitution of Br with lighter OCH₃.
  • N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide ():

    • Combines methoxy and fluoro substituents, introducing dual electronic effects (electron-withdrawing F and electron-donating OCH₃).
    • Demonstrates the versatility of halogen and alkoxy groups in tuning receptor affinity.

Nitro and Sulfonic Acid Derivatives

  • 2-Methyl-5-((3-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid (): Nitro (-NO₂) group introduces strong electron-withdrawing effects, contrasting with bromine’s moderate electron-withdrawing nature. Sulfonic acid (-SO₃H) substituent enhances hydrophilicity, improving aqueous solubility compared to the carboxamide parent compound.

Modifications to the Thiazolo-Pyrimidine Core

Dihydro vs. Unsaturated Derivatives

  • Ethyl ester replaces the carboxamide, altering hydrogen-bonding capacity and metabolic stability. Crystallographic Insight: Exhibits π-halogen interactions involving bromine, which stabilize supramolecular assemblies .

Dimeric and Tetrazole-Containing Analogues

  • N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) ():

    • Dimeric structure linked via disulfide bridges may enhance avidity in protein binding.
    • Disulfide bonds confer redox sensitivity, enabling triggered release in reducing environments.
  • Biological Activity: Reported β1i and β5i inhibitory activities of 31% and 32%, respectively .

Functional Group Replacements

Carboxamide vs. Ester/Carboxylate

  • Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Carboxylate and ester groups replace carboxamide, reducing hydrogen-bond donor capacity but increasing susceptibility to hydrolysis. Crystal Packing: Intermolecular hydrogen bonds and n-π interactions stabilize the lattice .

Halogen-Specific Effects

  • N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide ():
    • Chlorine substituent provides a smaller halogen atom compared to bromine, reducing steric hindrance while retaining electron-withdrawing effects.
    • Combined chloro-methoxy substitution may optimize interactions with hydrophobic and polar enzyme pockets.

Structural and Physicochemical Comparison Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Biological/Physical Insights
N-(4-Bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-BrPh, unsaturated core, carboxamide 352.21 Bromine enhances halogen bonding Potential π-halogen crystal packing
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... 4-OCH₃Ph, 7-Me, carboxamide ~330 (estimated) Methoxy increases lipophilicity Not reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-... 4-BrPh, dihydro core, ethyl ester 408.25 (calc. for C₁₅H₁₃BrN₂O₃S) Saturated core reduces planarity π-halogen interactions in crystals
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furanmethyl, carboxamide ~305 (estimated) Heteroaromatic furan enhances binding β1i/β5i inhibition: 31%/32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.